3-Hydroxyibuprofen

説明

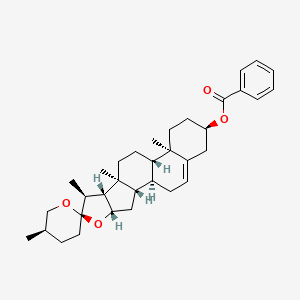

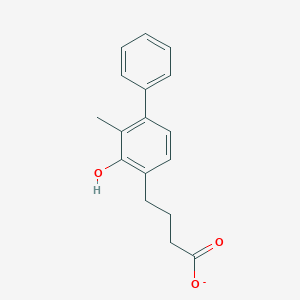

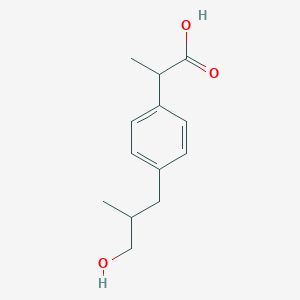

3-Hydroxyibuprofen is a monocarboxylic acid and a member of benzenes . It is a metabolite of Ibuprofen, a selective cyclooxygenase inhibitor .

Synthesis Analysis

The original synthesis of ibuprofen, from which 3-Hydroxyibuprofen is derived, started with the compound 2-methylpropyl benzene . More details about the synthesis process can be found in the paper titled "Production and NMR analysis of the human ibuprofen metabolite 3-hydroxyibuprofen" .

Molecular Structure Analysis

The molecular formula of 3-Hydroxyibuprofen is C13H18O3 . The IUPAC name is 2-[4-(3-hydroxy-2-methylpropyl)phenyl]propanoic acid . The InChI and Canonical SMILES are also provided in the PubChem database .

Chemical Reactions Analysis

The metabolism of ibuprofen involves hydroxylation of the isobutyl chains to 2-hydroxy- and 3-hydroxyibuprofen . More details about the chemical reactions can be found in the paper titled "Production and NMR analysis of the human ibuprofen metabolite 3-hydroxyibuprofen" .

Physical And Chemical Properties Analysis

The molecular weight of 3-Hydroxyibuprofen is 222.28 g/mol . More details about the physical and chemical properties can be found in the PubChem database .

科学的研究の応用

Analytical Chemistry: Detection in Biological Samples

3-Hydroxyibuprofen is a major metabolite of ibuprofen and its detection in biological samples like urine is crucial for pharmacokinetic studies. Techniques like High-Performance Liquid Chromatography coupled with Evaporative Light Scattering Detection (HPLC-ELSD) are employed for this purpose . This allows for the monitoring of drug metabolism and excretion, which is essential in clinical toxicology and therapeutic drug monitoring.

Pharmacology: Anti-Inflammatory Applications

In pharmacology, 3-Hydroxyibuprofen is studied for its anti-inflammatory properties. As a metabolite of ibuprofen, it contributes to the overall therapeutic effects of the parent compound in reducing pain and inflammation . Research in this area can lead to the development of more effective and safer anti-inflammatory medications.

Environmental Health: Emerging Contaminant Analysis

3-Hydroxyibuprofen, as a derivative of ibuprofen, is an emerging environmental contaminant. Its impact on water bodies and soil, and its potential toxic effects on aquatic organisms, are areas of active research . Understanding its environmental fate and transport is vital for assessing ecological risks and developing strategies for water treatment and pollution control.

Toxicology: Assessment of Metabolite Toxicity

Toxicological studies on 3-Hydroxyibuprofen focus on its potential cytotoxic and genotoxic effects. As a common metabolite of a widely used drug, assessing its safety profile is crucial. This includes studying its effects on cellular models to determine any potential risks associated with its exposure .

Drug Development: Enantiomer Activity Profiling

3-Hydroxyibuprofen is also significant in the field of drug development, particularly in the study of enantiomers. The pharmacologically active enantiomer of ibuprofen, dexibuprofen, is known to be more active and tolerable than its racemic mixture. Research into the activity of 3-Hydroxyibuprofen can contribute to the development of more effective enantiomer-specific drugs .

作用機序

Target of Action

3-Hydroxyibuprofen, a metabolite of ibuprofen, primarily targets the enzymes Cytochrome P450 2C9 (CYP2C9) , Cytochrome P450 2C19 (CYP2C19) , and Cytochrome P450 2C8 (CYP2C8) . These enzymes play a crucial role in drug metabolism and bioactivation .

Mode of Action

3-Hydroxyibuprofen is biosynthesized from ibuprofen through its interaction with the aforementioned enzymes . It suppresses the prostanoid synthesis in inflammatory cells via inhibition of the COX-2 isoform of the arachidonic acid COX . This results in the reduction of inflammation and pain, similar to the action of other non-steroidal anti-inflammatory drugs (NSAIDs) .

Biochemical Pathways

The primary biochemical pathway involved is the ibuprofen metabolism pathway . In this pathway, ibuprofen is metabolized to 3-Hydroxyibuprofen by the action of CYP2C9, CYP2C19, and CYP2C8 . 3-Hydroxyibuprofen can then be further converted into carboxy-ibuprofen .

Pharmacokinetics

It is known that cyp2c9 is the primary cyp isoform responsible for ibuprofen clearance, catalyzing the formation of 3-hydroxyibuprofen . This suggests that the ADME (Absorption, Distribution, Metabolism, Excretion) properties of 3-Hydroxyibuprofen may be similar to those of ibuprofen .

Result of Action

The molecular and cellular effects of 3-Hydroxyibuprofen’s action are primarily related to its anti-inflammatory and analgesic properties . By inhibiting COX-2, it reduces the production of prostanoids, which are mediators of inflammation and pain .

Safety and Hazards

According to the safety data sheet provided by Honeywell, 3-Hydroxyibuprofen is not classified as a hazardous substance or mixture according to Regulation (EC) No. 1272/2008 . However, it is recommended to avoid dust formation, breathing dust, and contact with skin, eyes, and clothing .

将来の方向性

Recent studies have suggested that ibuprofen and its metabolites may have potential in reducing cancer development and preventing the development of neurodegenerative diseases . More research is needed to fully understand these potential benefits.

特性

IUPAC Name |

2-[4-(3-hydroxy-2-methylpropyl)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O3/c1-9(8-14)7-11-3-5-12(6-4-11)10(2)13(15)16/h3-6,9-10,14H,7-8H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFAIHLSDLUYLQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)C(C)C(=O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301344828 | |

| Record name | 3-Hydroxyibuprofen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301344828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

53949-54-5 | |

| Record name | 2,4'-(2-Hydroxymethylpropyl)phenylpropionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053949545 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxyibuprofen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301344828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[4-(3-hydroxy-2-methylpropyl)phenyl]propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-HYDROXYIBUPROFEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C41B66XGBS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: How does 3-hydroxyibuprofen compare to its parent compound, ibuprofen, in terms of inhibiting endocannabinoid metabolism?

A1: While both ibuprofen and its metabolites demonstrate an ability to inhibit the endocannabinoid metabolizing enzymes cyclooxygenase-2 (COX-2) and fatty acid amide hydrolase (FAAH), 3-hydroxyibuprofen shows a weaker potency compared to ibuprofen in inhibiting COX-2-catalyzed oxygenation of 2-arachidonoylglycerol (2-AG) []. Although this suggests 3-hydroxyibuprofen retains some inhibitory properties, its lower potency implies a lesser contribution to the overall effects observed with ibuprofen in vivo.

Q2: Can you elaborate on the production of 3-hydroxyibuprofen for research purposes?

A2: 3-hydroxyibuprofen, a metabolite of ibuprofen, can be produced through biocatalytic means using specific cytochrome P450 enzymes []. For instance, CYP505A30, a self-sufficient cytochrome P450 derived from the fungus Thermothelomyces thermophila, has shown the capability to biooxidize ibuprofen into 3-hydroxyibuprofen along with 1-hydroxyibuprofen and 2-hydroxyibuprofen []. This method presents a potential avenue for the scalable production of 3-hydroxyibuprofen for further research and analysis.

Q3: What analytical techniques are employed in studying 3-hydroxyibuprofen?

A3: Nuclear Magnetic Resonance (NMR) spectroscopy is a key tool used to analyze the structure of 3-hydroxyibuprofen []. Additionally, gas chromatography coupled with mass spectrometry (GC-MS) is utilized for the identification and quantification of 3-hydroxyibuprofen in complex mixtures like urine samples []. These techniques allow researchers to characterize and study the properties of this ibuprofen metabolite.

Q4: Ibuprofen is known to be transported in renal cells. Is there evidence that 3-hydroxyibuprofen interacts with this transport system?

A4: Research indicates that 3-hydroxyibuprofen, along with 1-hydroxyibuprofen, can inhibit the transport of ibuprofen in dog renal MDCK I cells []. This suggests that these metabolites might compete with ibuprofen for the transporter, potentially affecting the intracellular concentrations and clearance of ibuprofen itself.

Q5: Are there any known instances of false-positive drug test results associated with 3-hydroxyibuprofen?

A5: While the provided research does not directly address 3-hydroxyibuprofen causing false-positive drug test results, it's worth noting that ibuprofen itself has been reported to cause such issues with certain phencyclidine (PCP) immunoassays []. Given the structural similarities between ibuprofen and its metabolites, further investigation might be warranted to ascertain if 3-hydroxyibuprofen could also lead to similar interferences in specific drug testing scenarios.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Amino-1-[2-deoxy-5-O-(4-methylbenzene-1-sulfonyl)-beta-D-threo-pentofuranosyl]pyrimidin-2(1H)-one](/img/structure/B1141248.png)